A Comprehensive Technical Guide to 2,4-Dichloro-5-nitropyrimidine
A Comprehensive Technical Guide to 2,4-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Dichloro-5-nitropyrimidine, a key intermediate in the synthesis of a wide range of biologically active compounds. This document outlines its chemical and physical properties, synthesis protocols, reactivity, and biological significance, presenting data in a clear and accessible format for laboratory and research applications.
Chemical Identity and Properties
2,4-Dichloro-5-nitropyrimidine, with the CAS number 49845-33-2, is a versatile heterocyclic compound.[1][2][3][4] Its structure, featuring a pyrimidine (B1678525) ring substituted with two chlorine atoms and a nitro group, makes it a highly reactive and valuable building block in medicinal chemistry and agrochemical development.[2]
Table 1: Physicochemical Properties of 2,4-Dichloro-5-nitropyrimidine
| Property | Value | Reference |
| CAS Number | 49845-33-2 | [1][2][3][4] |
| Molecular Formula | C₄HCl₂N₃O₂ | [1][2][3][4] |
| Molecular Weight | 193.98 g/mol | [1][3][4] |
| Appearance | Clear yellow liquid or low melting solid | [2][5] |
| Melting Point | 28-32 °C | |
| Boiling Point | 0.9 °C at 0.5 mmHg | |
| Density | 1.74 g/cm³ at 20 °C | [1] |
| Solubility in Water | 1.0 g/L at 25 °C | [1][2] |
| Other Solubilities | Chloroform (Slightly), Methanol (Slightly) | [5] |
| InChI Key | INUSQTPGSHFGHM-UHFFFAOYSA-N | [2] |
| SMILES | [O-]--INVALID-LINK--c1cnc(Cl)nc1Cl | [2] |
Synthesis Protocol
The synthesis of 2,4-Dichloro-5-nitropyrimidine is commonly achieved through the chlorination of 5-nitrouracil.[6] The following protocol is a representative method.
Experimental Protocol: Synthesis from 5-Nitrouracil [6]
-
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) or N,N-dimethylaniline
-
Dichloroethane
-
Activated carbon
-
Anhydrous sodium sulfate (B86663)
-
Ice water
-
-
Procedure:
-
In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil.
-
Add 1000 g of phosphorus oxychloride to the flask.
-
Raise the temperature to 50 °C.
-
While maintaining the temperature between 50 °C and 100 °C, slowly add 25 g of DMF.
-
After the addition of DMF, bring the mixture to reflux. The reaction progress can be monitored by gas chromatography.
-
Once the reaction is complete (product content ≥ 95%), recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.
-
Cool the reaction mixture and add 600 g of dichloroethane, stirring for 10 minutes.
-
Pour the mixture into 500 g of ice water and stir to separate the layers.
-
To the dichloroethane layer, add 10 g of activated carbon and heat to 50-70 °C with stirring for 10-30 minutes.
-
Filter the mixture and add 20 g of anhydrous sodium sulfate to the filtrate to dry.
-
Recover the dichloroethane and distill the residue under reduced pressure to obtain the final product.
-
-
Yield: Approximately 255 g (80% yield) with a purity of 98.5%.
Caption: Workflow for the synthesis of 2,4-Dichloro-5-nitropyrimidine.
Chemical Reactivity
The reactivity of 2,4-Dichloro-5-nitropyrimidine is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyrimidine ring activate the chlorine atoms at positions 2 and 4 for substitution.
-
Regioselectivity: The reaction with secondary amines, such as diethylamine, shows excellent selectivity for substitution at the C-4 position.[7] In contrast, tertiary amine nucleophiles can lead to substitution at the C-2 position.[7] This tunable regioselectivity makes it a valuable precursor for generating diverse libraries of substituted pyrimidines.
Caption: Regioselective SNAr reactions of 2,4-Dichloro-5-nitropyrimidine.
Biological Significance and Applications
2,4-Dichloro-5-nitropyrimidine is a crucial intermediate in the synthesis of various biologically active molecules.[2] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8]
-
Intermediate for Diaminopurines: It is used in the solid-phase synthesis of diaminopurines, which are important scaffolds in drug discovery.[9]
-
Precursor for Biologically Active Compounds: It serves as a building block for creating novel compounds with potential antimicrobial and herbicidal properties.[2]
-
EGFR Inhibition: Some derivatives synthesized from 2,4-dichloro-5-nitropyrimidine have been investigated for their potential to inhibit the epidermal growth factor (EGF) receptor, a key target in cancer therapy.[10] The chlorine atom facilitates binding to amines, and molecular docking studies have suggested potential binding to the EGF receptor sites on tumor cells.[10]
Caption: Inhibition of the EGF receptor signaling pathway by a derivative.
Safety and Handling
2,4-Dichloro-5-nitropyrimidine is a hazardous substance and requires careful handling.
Table 2: Hazard and Safety Information
| Category | Information | Reference |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |
| Signal Word | Warning | [11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Personal Protective Equipment | Compatible chemical-resistant gloves, chemical safety goggles, protective clothing, N95 (US) or P1 (EN 143) respirator. | [1] |
| First Aid Measures | Ingestion: Wash out mouth with water if person is conscious. Call a physician.Inhalation: Remove to fresh air. If not breathing, give artificial respiration.Skin Contact: Immediately wash skin with soap and copious amounts of water.Eye Contact: Flush with copious amounts of water for at least 15 minutes. | [1] |
| Storage | Keep container tightly closed. Store in a cool, dry place. | [1][3] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Decomposition Products | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides. | [1] |
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. Consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 2,4-Dichloro-5-nitropyrimidine(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 2,4-Dichloro-5-nitropyrimidine - Safety Data Sheet [chemicalbook.com]
- 6. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | FD09664 [biosynth.com]
- 11. fishersci.com [fishersci.com]
